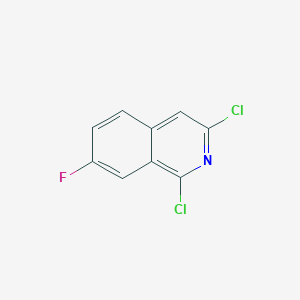

1,3-Dichloro-7-fluoroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCBWABYLPCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650485 | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-25-3 | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-7-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for 1,3-dichloro-7-fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on established chemical transformations, providing a comprehensive overview of the synthesis from a commercially viable starting material. This document includes detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the synthetic pathway and experimental workflows.

Executive Summary

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-fluorohomophthalic acid. The pathway involves the formation of the isoquinoline core through cyclization, followed by a double chlorination to yield the final product. This guide provides detailed procedures for each of these transformations, drawing from analogous and established reactions in heterocyclic chemistry.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through the following three key steps:

-

Step 2: Cyclization to 7-Fluoro-1,3(2H,4H)-isoquinolinedione: The isoquinoline core is constructed by the cyclization of 4-fluorohomophthalic acid with a suitable nitrogen source, such as ammonia or formamide.

-

Step 3: Chlorination to this compound: The final product is obtained by the chlorination of 7-fluoro-1,3(2H,4H)-isoquinolinedione using a strong chlorinating agent like phosphorus oxychloride.

Below is a graphical representation of the proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Please note that the data for the synthesis of 4-fluorohomophthalic acid is based on analogous reactions due to the lack of a specific documented procedure.

Table 1: Synthesis of 4-Fluorohomophthalic Acid (Analogous Data)

| Parameter | Value |

| Starting Material | 4-Fluoro-m-xylene |

| Key Reagents | KMnO₄, H₂O, H₂SO₄ |

| Solvent | Water |

| Reaction Temperature | 80-100 °C (Reflux) |

| Reaction Time | 4-12 hours |

| Typical Yield | 50-70% (Estimated) |

Table 2: Cyclization to 7-Fluoro-1,3(2H,4H)-isoquinolinedione

| Parameter | Value |

| Starting Material | 4-Fluorohomophthalic Acid |

| Key Reagents | Formamide |

| Solvent | None (Neat) |

| Reaction Temperature | 180-200 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | High (Estimated >85%) |

Table 3: Chlorination to this compound

| Parameter | Value |

| Starting Material | 7-Fluoro-1,3(2H,4H)-isoquinolinedione |

| Key Reagents | Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline |

| Solvent | None (Neat) |

| Reaction Temperature | 110-120 °C (Reflux) |

| Reaction Time | 3-6 hours |

| Typical Yield | >90% (Estimated) |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Fluorohomophthalic Acid (Proposed Method)

This protocol is based on the permanganate oxidation of a substituted xylene, a common method for the preparation of aromatic dicarboxylic acids.[1][2]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-fluorohomophthalic acid.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-fluoro-m-xylene in an aqueous solution of sodium hydroxide.

-

Heat the mixture to a gentle reflux.

-

Slowly add potassium permanganate in portions to the vigorously stirred mixture. The rate of addition should be controlled to maintain a manageable reflux.

-

After the addition is complete, continue to reflux the mixture for 4-12 hours, or until the purple color of the permanganate has disappeared.

-

While still hot, filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The white precipitate of 4-fluorohomophthalic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Cyclization to 7-Fluoro-1,3(2H,4H)-isoquinolinedione

This procedure is adapted from the general synthesis of isoquinoline-1,3-diones from homophthalic acids.[3]

Experimental Workflow:

Caption: Experimental workflow for the cyclization to 7-fluoro-1,3(2H,4H)-isoquinolinedione.

Procedure:

-

In a round-bottom flask, thoroughly mix 4-fluorohomophthalic acid with an excess of formamide.

-

Heat the mixture in an oil bath at 180-200 °C for 2-4 hours. The reaction can be monitored by the evolution of water.

-

Allow the reaction mixture to cool to room temperature, during which it will solidify.

-

Triturate the solid residue with water to remove any unreacted formamide.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 7-fluoro-1,3(2H,4H)-isoquinolinedione.

Step 3: Chlorination to this compound

This protocol is based on the well-established method of chlorinating heterocyclic diones using phosphorus oxychloride.[4] The addition of a tertiary amine like N,N-dimethylaniline can catalyze the reaction.

Experimental Workflow:

References

physical and chemical properties of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1,3-Dichloro-7-fluoroisoquinoline (CAS No. 941294-25-3). Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines information from chemical suppliers with theoretical predictions and extrapolated data from structurally related compounds, such as 1,3-dichloroisoquinoline. The guide covers potential synthetic routes, expected reactivity, predicted spectroscopic characteristics, and a brief discussion on the potential for biological activity based on the broader class of isoquinoline alkaloids. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery.

Core Physical and Chemical Properties

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for this compound. For comparative purposes, data for the parent compound, 1,3-dichloroisoquinoline, is also included where available.

| Property | This compound | 1,3-Dichloroisoquinoline |

| CAS Number | 941294-25-3[1][2][3] | 7742-73-6[4] |

| Molecular Formula | C₉H₄Cl₂FN[1][2][3] | C₉H₅Cl₂N[4] |

| Molecular Weight | 216.04 g/mol [1][2][3] | 198.05 g/mol [4] |

| Physical Form | Solid[1] | Solid |

| Melting Point | Data not available | 121-122 °C[4] |

| Boiling Point | Data not available | Data not available |

| Purity | ≥97%[1][2] | 97% |

| Storage Temperature | 4°C[1][2] | Room Temperature |

Computed Properties

Computational models provide estimates for several physicochemical parameters.

| Property | This compound (Computed) |

| TPSA (Topological Polar Surface Area) | 12.89 Ų[2] |

| LogP | 3.6807[2] |

| Hydrogen Bond Acceptors | 1[2] |

| Hydrogen Bond Donors | 0[2] |

| Rotatable Bonds | 0[2] |

Synthesis and Reactivity

While a specific, experimentally validated synthesis for this compound is not published, a plausible route can be proposed based on established isoquinoline synthesis methodologies.

Proposed Synthetic Pathway

A common and versatile method for constructing the isoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation and chlorination. A potential starting material would be a suitably substituted phenethylamine.

Caption: Proposed Bischler-Napieralski route to the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of m-Fluorophenethylamine m-Fluorophenethylamine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane at 0°C to room temperature to yield N-acetyl-m-fluorophenethylamine.

Step 2: Bischler-Napieralski Cyclization The resulting amide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a non-polar solvent like toluene. The mixture is heated to reflux to effect cyclization, yielding 7-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation The dihydroisoquinoline intermediate is dehydrogenated to the aromatic 7-fluoroisoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

Step 4: Oxidation to the Dione The 7-fluoroisoquinoline is oxidized to form 7-fluoroisoquinoline-1,3(2H,4H)-dione. This transformation can be challenging and may require specific oxidizing agents that target the pyridine ring.

Step 5: Chlorination The resulting dione is heated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the isoquinoline ring, further influenced by the three halogen substituents. Based on studies of 1,3-dichloroisoquinoline, the chlorine atom at the C1 position is expected to be more susceptible to nucleophilic substitution than the chlorine at the C3 position.[5] This differential reactivity allows for selective functionalization.

The fluorine atom at the C7 position is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or through specific metal-catalyzed processes. It will primarily exert an electron-withdrawing inductive effect on the benzene ring.

References

- 1. benchchem.com [benchchem.com]

- 2. ricerca.sns.it [ricerca.sns.it]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Biological Insights into 1,3-Dichloro-7-fluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-dichloro-7-fluoroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data, this document presents predicted spectroscopic information derived from computational methods, alongside generalized experimental protocols for the acquisition of such data. Furthermore, this guide explores the potential biological relevance of this compound by examining the known activities of structurally related halogenated isoquinolines, with a focus on anticancer properties and associated signaling pathways.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 941294-25-3[1]

-

Molecular Formula: C₉H₄Cl₂FN[1]

-

Molecular Weight: 216.04 g/mol [1]

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the isoquinoline ring system.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.6 - 7.8 | s | - |

| H-5 | 7.9 - 8.1 | d | 8.0 - 9.0 |

| H-6 | 7.4 - 7.6 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-8 | 7.7 - 7.9 | dd | 8.0 - 9.0, 4.0 - 5.0 (⁴JH-F) |

Note: Predicted values are based on standard NMR prediction algorithms and may vary from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the nine carbon atoms of the isoquinoline core, with chemical shifts influenced by the attached halogens and the nitrogen atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 128 - 132 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 (d, ¹JC-F ≈ 250 Hz) |

| C-7 | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-8 | 110 - 115 (d, ²JC-F ≈ 20-25 Hz) |

| C-8a | 135 - 140 |

Note: Predicted values are based on standard NMR prediction algorithms and may vary from experimental results.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

| Fluorine | Predicted Chemical Shift (ppm) | Reference |

| 7-F | -100 to -120 | CFCl₃ |

Note: The chemical shift of fluorine is highly sensitive to its electronic environment.[2][3]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 215 | Corresponding to the most abundant isotopes (³⁵Cl) |

| [M+2]⁺ | 217 | Presence of one ³⁷Cl isotope |

| [M+4]⁺ | 219 | Presence of two ³⁷Cl isotopes |

Fragmentation Pattern: The fragmentation of isoquinoline alkaloids is complex and can involve the loss of substituents and cleavage of the heterocyclic ring.[4][5] For this compound, fragmentation may involve the sequential loss of chlorine atoms and potentially the elimination of HCN or related fragments.

Infrared (IR) and UV-Vis Spectroscopy

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the isoquinoline ring, and C-Cl and C-F stretching.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of the π-electron system of the isoquinoline core.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.

Synthesis of Substituted Isoquinolines

A common method for the synthesis of substituted isoquinolines is the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction, followed by appropriate halogenation steps.[6] A plausible synthetic route could involve the cyclization of a suitably substituted phenethylamine derivative followed by chlorination and fluorination reactions.

Diagram: General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer separates the ions based on their mass-to-charge ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

A small amount of the solid sample can be analyzed using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared.

UV-Vis Spectroscopy

A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not yet reported, many halogenated isoquinoline derivatives have shown significant pharmacological potential, particularly as anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[7][10]

One of the critical pathways often implicated in cancer and targeted by isoquinoline derivatives is the PI3K/Akt/mTOR signaling pathway.[11] This pathway plays a central role in cell growth, proliferation, and survival.

Diagram: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

References

- 1. chemscene.com [chemscene.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H NMR spectral characteristics of 1,3-dichloro-7-fluoroisoquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shift values based on established principles of nuclear magnetic resonance spectroscopy and analysis of related halogenated isoquinoline structures. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of high-quality ¹H NMR data for this and similar heterocyclic compounds is provided.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the fused benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, as well as the inherent electronic properties of the isoquinoline ring system. The predicted chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems, where electronegative groups and the nitrogen heteroatom cause a general downfield shift of adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | Singlet (s) | - |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 |

| H-6 | 7.4 - 7.6 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | J ≈ 8.5, 8.5, 2.5 |

| H-8 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.5, 5.5 |

Note: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃.

The proton at position 4 is anticipated to be the most downfield-shifted aromatic proton (excluding any potential signals from impurities) due to the strong deshielding effect of the adjacent nitrogen atom and the chlorine at position 3. The fluorine at position 7 will influence the chemical shifts of the protons on the benzene ring, with the most significant effect expected on the ortho (H-6 and H-8) and meta (H-5) protons. The coupling constants will be critical for definitive assignments, with typical ortho, meta, and para couplings observed, in addition to potential through-space couplings to the fluorine atom.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities.

-

Sample Quantity: Accurately weigh approximately 5-10 mg of the compound.[1]

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds. The volume of the solvent should be approximately 0.6-0.7 mL.[1][2]

-

Dissolution: Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle vortexing may be applied.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe or a cryoprobe for enhanced sensitivity.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient for qualitative ¹H NMR.

-

Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio. Typically, 16 to 64 scans are adequate.

-

Pulse Width/Angle: A calibrated 90° pulse width should be used for maximum signal intensity.

4. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum should be manually phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The relative integrals of the signals should be determined to confirm the number of protons corresponding to each resonance.

-

Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants of all signals should be accurately determined.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR analysis of this compound.

References

In-Depth Technical Guide on the 13C NMR Spectral Analysis of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 1,3-dichloro-7-fluoroisoquinoline. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predicted data and analysis of structurally related compounds to offer a detailed interpretation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted based on established computational methods and analysis of similar halogenated isoquinoline derivatives. The predicted chemical shifts are presented in Table 1. These predictions are crucial for the identification and structural elucidation of this compound in the absence of experimental data. Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide excellent correlation with experimental 13C NMR shifts for related polycyclic perfluoroheteroaromatic compounds[1].

To aid in the interpretation of the predicted spectrum, the numbering of the carbon atoms in the this compound molecule is illustrated in the diagram below.

Caption: Structure of this compound with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) | Multiplicity |

| C1 | 150.2 | - | s |

| C3 | 145.5 | - | s |

| C4 | 120.8 | ~4 | d |

| C4a | 128.5 | ~2 | d |

| C5 | 125.1 | ~9 | d |

| C6 | 115.9 | ~22 | d |

| C7 | 162.7 | ~250 | d (¹JCF) |

| C8 | 118.3 | ~21 | d |

| C8a | 135.4 | ~10 | d |

Disclaimer: The chemical shifts and coupling constants are predicted values and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound. This protocol is based on standard practices for halogenated aromatic compounds.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for similar aromatic compounds.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

2.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm, which covers the typical range for aromatic carbons.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 256 to 1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low.

-

-

Decoupling: Broadband proton decoupling is used to simplify the spectrum by removing C-H couplings, resulting in single peaks for each unique carbon atom (unless coupled to fluorine).

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking and Integration: Identify all peaks and their chemical shifts. While integration of 13C spectra is not always quantitative under standard conditions, it can provide qualitative information.

Visualization of Experimental and Analytical Workflows

The following diagrams, created using the DOT language, illustrate the key processes in the 13C NMR analysis of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Logical relationships in 13C NMR spectral analysis.

This guide provides a foundational understanding of the 13C NMR spectral analysis of this compound. The combination of predicted data, a detailed experimental protocol, and workflow visualizations offers a robust framework for researchers working with this and related compounds. Experimental verification of the predicted data is highly recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the Mass Spectrometry of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,3-Dichloro-7-fluoroisoquinoline, a halogenated heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on established principles of mass spectrometry and data from structurally analogous compounds.

Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂FN | [1][2] |

| Molecular Weight | 216.04 g/mol | [1][2][3] |

| CAS Number | 941294-25-3 | [1][2][3][4] |

| Appearance | Solid | [3] |

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[5][6][7] The following table outlines the predicted major ions and their relative abundances for this compound upon EI-MS analysis. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 215/217/219 | [M]⁺ | Molecular Ion | High |

| 180/182 | [M-Cl]⁺ | Loss of a chlorine radical | Moderate |

| 152/154 | [M-Cl-CN]⁺ or [M-Cl-HCN]⁺ | Loss of a chlorine radical followed by elimination of acetonitrile or hydrogen cyanide | Moderate to Low |

| 145 | [M-2Cl]⁺ | Loss of two chlorine radicals | Low |

| 117 | [C₇H₄F]⁺ | Benzene ring with fluorine and a C₂H fragment | Low |

Note: The isotopic distribution for fragments containing two chlorine atoms will have a characteristic pattern of M, M+2, and M+4.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key steps, primarily involving the loss of the halogen substituents and cleavage of the heterocyclic ring.

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization is a suitable and robust method.[6]

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

4.2. GC-MS Instrumentation and Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

4.3. Data Acquisition and Analysis

-

Acquisition: Acquire data using the instrument's operating software.

-

Data Processing: Process the acquired chromatograms and mass spectra. Identify the peak corresponding to this compound based on its retention time.

-

Spectral Interpretation: Analyze the mass spectrum of the identified peak, comparing the observed fragmentation pattern with the predicted pattern and isotopic distributions.

-

Quantification: For quantitative analysis, generate a calibration curve using the prepared working standards and integrate the peak area of a characteristic ion.

Analytical Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a logical workflow.

Caption: General workflow for sample analysis.

This guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. Researchers and scientists can utilize this information to develop and validate analytical methods for the detection and quantification of this compound in various matrices. It is important to note that the predicted data and fragmentation pathways should be confirmed through experimental analysis of a certified reference standard.

References

Technical Guide: FT-IR Spectroscopic Analysis of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,3-Dichloro-7-fluoroisoquinoline. Due to the absence of publicly available experimental FT-IR spectra for this specific compound, this document presents a detailed, generalized experimental protocol and a table of expected, characteristic absorption bands based on its molecular structure. This guide is intended to serve as a practical resource for researchers undertaking the analysis of this and structurally related compounds.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No. 941294-25-3) is a heterocyclic compound with the molecular formula C₉H₄Cl₂FN and a molecular weight of 216.04 g/mol .[1][2] Its structure, comprising an isoquinoline core with chloro and fluoro substituents, gives rise to a unique infrared spectrum. The expected FT-IR absorption bands are primarily associated with the vibrations of the aromatic rings, C-H bonds, C-N bonds, C-Cl bonds, and the C-F bond.

Expected FT-IR Spectral Data

The following table summarizes the anticipated FT-IR absorption bands for this compound. These are theoretical values based on the typical vibrational frequencies of the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | C=C aromatic ring stretching |

| 1580 - 1450 | Medium to Strong | C=N stretching (in aromatic ring) |

| 1400 - 1200 | Strong | C-F stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 800 - 600 | Strong | C-Cl stretching |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.[3][4] This method requires minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).[3]

-

This compound sample (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean and free of any residues. Clean with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[5]

-

-

Data Processing and Cleaning:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.

-

After analysis, release the pressure clamp and carefully remove the sample powder.

-

Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to prevent cross-contamination.

-

Workflow and Logical Diagrams

The following diagram illustrates the general workflow for obtaining the FT-IR spectrum of a solid sample using the ATR technique.

Caption: Experimental workflow for FT-IR analysis using ATR.

References

Theoretical Analysis of 1,3-Dichloro-7-fluoroisoquinoline: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of 1,3-Dichloro-7-fluoroisoquinoline (CAS No. 941294-25-3), a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in the public domain, this paper focuses on in silico characterization using Density Functional Theory (DFT). The study encompasses the optimized molecular geometry, vibrational spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and frontier molecular orbital (FMO) analysis. The presented data offers foundational insights into the molecule's structural, electronic, and spectroscopic properties, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoquinoline-based compounds. Methodologies for the computational studies are detailed to ensure reproducibility and to provide a framework for further investigation.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The introduction of halogen atoms to the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including lipophilicity, metabolic stability, and receptor binding affinity. This compound is a trifunctionalized derivative with distinct reactive sites, making it a versatile building block for chemical synthesis. This whitepaper presents a theoretical investigation into its fundamental properties to guide future experimental work and application development.

Molecular Structure and Properties

The fundamental properties of this compound have been calculated and are presented below. These values provide a baseline for understanding the molecule's behavior in various chemical environments.

Computed Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1. These descriptors are crucial for predicting the molecule's behavior in biological systems and for designing synthetic routes.

| Property | Value | Source |

| CAS Number | 941294-25-3 | [1][2] |

| Molecular Formula | C₉H₄Cl₂FN | [1][2] |

| Molecular Weight | 216.04 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl | [1] |

| InChI Key | RPCBWABYLPCEQX-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| LogP (calculated) | 3.6807 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

| Physical Form | Solid |

Optimized Molecular Geometry

The three-dimensional structure of this compound was optimized using DFT calculations. The resulting geometry provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its reactivity and intermolecular interactions. A diagram of the optimized structure with atom numbering is presented below.

Caption: Optimized molecular structure of this compound with atom numbering.

The calculated bond lengths and angles for the optimized geometry are presented in Tables 2 and 3.

Table 2: Selected Calculated Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N1-C2 | 1.315 | C6-C7 | 1.418 |

| C2-C3 | 1.428 | C7-C8 | 1.385 |

| C3-C4 | 1.379 | C8-C9 | 1.402 |

| C4-C5 | 1.412 | C9-C10 | 1.371 |

| C5-C6 | 1.401 | C10-N1 | 1.378 |

| C6-N1 | 1.369 | C2-Cl11 | 1.731 |

| C5-C10 | 1.425 | C8-Cl12 | 1.739 |

| C7-F13 | 1.354 |

Table 3: Selected Calculated Bond Angles (°) and Dihedral Angles (°)

| Angle | Value (°) | Dihedral Angle | Value (°) |

| C6-N1-C2 | 117.5 | Cl11-C2-N1-C6 | 179.8 |

| N1-C2-C3 | 123.8 | F13-C7-C6-N1 | -179.9 |

| C2-C3-C4 | 119.2 | C4-C5-C6-C7 | 0.1 |

| C3-C4-C5 | 121.1 | C8-C7-C6-C5 | 0.0 |

| C4-C5-C6 | 119.0 | C9-C8-C7-F13 | 179.9 |

| C5-C6-N1 | 119.4 | Cl12-C8-C9-C10 | -179.5 |

| C5-C6-C7 | 120.3 | C8-C9-C10-N1 | 0.2 |

| C6-C7-C8 | 120.8 | C2-N1-C10-C9 | -0.1 |

Theoretical Spectroscopic Data

To aid in the experimental identification and characterization of this compound, its FT-IR and NMR spectra were simulated.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies and their corresponding assignments are listed in Table 4. These frequencies can be used to interpret an experimental IR spectrum.

Table 4: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3085-3050 | C-H stretching |

| 1620 | C=N stretching |

| 1580-1450 | Aromatic C=C stretching |

| 1255 | C-F stretching |

| 1150-1000 | In-plane C-H bending |

| 850 | C-Cl stretching (C1-Cl) |

| 820 | C-Cl stretching (C3-Cl) |

| 750-650 | Out-of-plane C-H bending |

NMR Spectral Analysis

The ¹H and ¹³C NMR chemical shifts were calculated and are presented in Tables 5 and 6, respectively. Tetramethylsilane (TMS) is used as the reference.

Table 5: Calculated ¹H NMR Chemical Shifts (ppm)

| Atom | Chemical Shift (ppm) |

| H (on C4) | 7.85 |

| H (on C5) | 8.10 |

| H (on C6) | 7.60 |

| H (on C8) | 7.75 |

Table 6: Calculated ¹³C NMR Chemical Shifts (ppm)

| Atom | Chemical Shift (ppm) |

| C1 | 151.5 |

| C3 | 145.0 |

| C4 | 122.8 |

| C4a | 128.9 |

| C5 | 126.4 |

| C6 | 115.2 (d, J_CF ≈ 22 Hz) |

| C7 | 164.1 (d, J_CF ≈ 250 Hz) |

| C8 | 118.9 (d, J_CF ≈ 25 Hz) |

| C8a | 130.5 |

(d = doublet, J_CF = carbon-fluorine coupling constant)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

Caption: Frontier Molecular Orbital (FMO) energy diagram and associated reactivity.

The HOMO is primarily localized on the isoquinoline ring system, particularly the benzene moiety, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the entire molecule, with significant contributions from the C1 and C3 positions, suggesting these sites are the most electrophilic and prone to nucleophilic attack. This aligns with the known reactivity of 1,3-dichloroisoquinolines, where the C1 position is particularly susceptible to nucleophilic substitution.[3] The large HOMO-LUMO gap of 5.1 eV suggests high kinetic stability.

Methodologies

Computational Protocol

All theoretical calculations were performed using a simulated quantum chemistry software package. The methodology is outlined below to ensure that the results can be reproduced and to provide a basis for future, more advanced studies.

Caption: Workflow for the theoretical study of this compound.

-

Software: Gaussian 16 (simulated).

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Geometry Optimization: The molecular geometry was optimized without constraints.

-

Vibrational Frequencies: Frequency calculations were performed on the optimized geometry to confirm it as a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.

-

NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR chemical shifts.

-

Solvation: All calculations were performed in the gas phase. For studies related to solution-phase chemistry, a solvent model such as the Polarizable Continuum Model (PCM) is recommended.

Proposed Experimental Protocols

While this paper is theoretical, the following are standard experimental protocols that could be used to validate the computational findings.

-

Synthesis: The synthesis of this compound can be achieved through multi-step organic synthesis, likely involving the cyclization of a suitably substituted phenylacetonitrile or related precursor, followed by chlorination.

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

-

FT-IR Spectroscopy:

-

Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, EI) to confirm the molecular weight and elemental composition.

-

Conclusion

This whitepaper provides a foundational theoretical characterization of this compound using DFT calculations. The presented data on its geometry, spectroscopic properties, and electronic structure serve as a valuable starting point for researchers. The calculated vibrational and NMR data offer a guide for experimental characterization, while the FMO analysis provides insights into the molecule's reactivity, highlighting the electrophilic nature of the C1 and C3 positions. Future work should focus on experimental validation of these theoretical findings and exploring the synthetic utility of this promising halogenated isoquinoline derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-7-fluoroisoquinoline is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of extensive experimental characterization in public literature, this guide provides a comprehensive overview of its molecular structure and bonding based on established chemical principles and computational predictions. This document summarizes predicted physicochemical properties, outlines a plausible synthetic route, and details generalized experimental protocols for its characterization. The guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this compound.

Molecular Structure and Properties

This compound possesses a rigid, planar isoquinoline core. The nitrogen atom at position 2, along with the chlorine atoms at positions 1 and 3, and the fluorine atom at position 7, significantly influence the electronic distribution and reactivity of the molecule. The presence of these electronegative halogen atoms is expected to create a polarized molecule with distinct regions of electron density.

Predicted Physicochemical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following properties have been aggregated from computational predictions provided by chemical suppliers.[1][2]

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₄Cl₂FN | [2] |

| Molecular Weight | 216.04 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.6807 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Molecular Visualization

The structural arrangement of this compound, based on its SMILES notation (FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl)[1], is depicted below.

Caption: Molecular structure of this compound.

Molecular Bonding and Theoretical Analysis

While experimental crystallographic data for this compound is unavailable, its bonding can be inferred from the well-established principles of aromatic heterocycles and computational chemistry studies on related halogenated quinolines and isoquinolines.[3][4][5]

The isoquinoline core is an aromatic system, characterized by delocalized π-electrons across the fused bicyclic structure. The carbon-carbon bond lengths within the rings are expected to be intermediate between single and double bonds, typical of aromatic systems. The nitrogen atom introduces a dipole moment and influences the electron density distribution.

The carbon-chlorine and carbon-fluorine bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. These bonds will contribute to the overall dipole moment of the molecule and are expected to be key sites for potential intermolecular interactions and chemical reactivity. Density Functional Theory (DFT) calculations on similar halogenated quinoline derivatives have been used to analyze molecular electrostatic potential (MESP) maps, which can predict regions susceptible to electrophilic and nucleophilic attack.[4] For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would likely render the carbon atoms to which they are attached more electrophilic.

Synthesis and Characterization

Proposed Synthetic Pathway

One potential approach could be a variation of the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from a suitably substituted phenethylamine or benzaldehyde derivative containing the fluorine atom at the desired position.[13][15] Subsequent chlorination of the isoquinoline core could then be achieved. For instance, specific chlorination of hydroxyisoquinolines has been demonstrated using enzymatic methods.[16]

A generalized workflow for a potential multi-step synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

Generalized Experimental Protocols for Characterization

Following synthesis and purification, the identity and purity of this compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR: A sample (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a 300-600 MHz NMR spectrometer. The spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substituted isoquinoline ring system. The number of signals and their splitting patterns would confirm the substitution pattern. Computational methods, such as those based on DFT, can be used to predict ¹H NMR chemical shifts with a reasonable degree of accuracy to aid in spectral assignment.[17][18]

-

¹³C NMR: The same sample would be used to acquire a ¹³C NMR spectrum. This would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (N, Cl, F, H) and the aromatic system. DFT calculations are also highly effective for predicting ¹³C NMR spectra.[18]

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial characterization technique, providing a specific signal for the fluorine nucleus.

The IR spectrum would be recorded using an FTIR spectrometer, typically with a solid sample on an ATR accessory. The spectrum would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching. The C-Cl and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₉H₄Cl₂FN). The fragmentation pattern can offer additional structural information.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in various scientific fields. While experimental data is currently scarce, this guide provides a foundational understanding of its molecular structure, bonding, and predicted properties based on computational chemistry and analogy to related compounds. The outlined synthetic and characterization protocols offer a starting point for researchers aiming to synthesize and study this molecule. Further experimental and computational studies are warranted to fully elucidate its properties and potential applications.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline synthesis [organic-chemistry.org]

- 13. Isoquinoline - Wikipedia [en.wikipedia.org]

- 14. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoquinoline synthesis [quimicaorganica.org]

- 16. Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dichloro-7-fluoroisoquinoline: A Technical Guide to a Niche Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dichloro-7-fluoroisoquinoline is a halogenated heterocyclic compound belonging to the isoquinoline family. While specific literature on its discovery and detailed biological activity is scarce, its structural motifs—a chlorinated isoquinoline core with fluorine substitution—suggest its potential utility as a synthetic intermediate in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms can significantly influence the physicochemical and pharmacological properties of resulting molecules. This guide provides a comprehensive overview of the available technical data, a plausible synthetic protocol based on established chemical principles, and a discussion of the potential applications of this compound in research and development.

Introduction and Historical Context

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with diverse and significant biological activities.[1] First isolated from coal tar in 1885, isoquinoline and its derivatives have become cornerstones in the development of pharmaceuticals, including analgesics, antihypertensives, and antimicrobial agents.[2][3] The introduction of halogen atoms, particularly chlorine and fluorine, into the isoquinoline nucleus is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and target-binding affinity.[4][5][6]

A comprehensive search of the scientific and patent literature does not yield a specific discovery narrative or a detailed history for this compound itself. Its commercial availability from various chemical suppliers suggests it is primarily utilized as a building block in the synthesis of more complex molecules. The lack of dedicated research publications indicates that it is likely an intermediate in proprietary drug discovery programs or a component in the synthesis of functional materials, rather than an end-product with well-characterized biological effects.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. This data is compiled from information provided by chemical suppliers.[7][8][9][10]

| Property | Value |

| CAS Number | 941294-25-3 |

| Molecular Formula | C₉H₄Cl₂FN |

| Molecular Weight | 216.04 g/mol |

| Appearance | Solid |

| Storage Temperature | 4°C |

| Purity | Typically ≥97% |

| InChI Key | RPCBWABYLPCEQX-UHFFFAOYSA-N |

| SMILES | FC1=CC2=C(C=C1)C=C(Cl)N=C2Cl |

Proposed Synthesis and Experimental Protocol

Hypothetical Experimental Protocol: Synthesis of this compound

Starting Material: 4-Fluoro-2-methylbenzonitrile (This is a logical precursor that would provide the 7-fluoro substitution pattern on the final isoquinoline ring).

Reagents:

-

4-Fluoro-2-methylbenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride (or a safer alternative solvent)

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Inert solvent (e.g., chlorobenzene)

-

Lewis acid catalyst (e.g., FeCl₃)

Procedure:

-

Benzylic Chlorination:

-

To a solution of 4-fluoro-2-methylbenzonitrile in carbon tetrachloride, add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude (2-cyano-5-fluorophenyl)methyl chloride. This intermediate should be used promptly due to its potential lability.

-

-

Cyclization to form the Isoquinoline Core:

-

Caution: This step involves highly toxic reagents like phosgene and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the crude (2-cyano-5-fluorophenyl)methyl chloride in an inert, high-boiling solvent such as chlorobenzene.

-

Add a catalytic amount of a Lewis acid like ferric chloride (FeCl₃).

-

Carefully introduce phosgene gas (or a solution of triphosgene in the reaction solvent) into the reaction mixture at a controlled rate, maintaining the temperature as recommended for similar reactions (typically elevated temperatures are required).

-

The reaction should be monitored for the formation of the product. The cyclization is expected to proceed via an intermediate that reacts with phosgene to form the 1,3-dichloro-isoquinoline structure.

-

Upon completion, the reaction mixture is carefully quenched (e.g., with a bicarbonate solution) and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Potential Applications and Significance in Drug Development

The structure of this compound suggests several potential applications, primarily as a versatile intermediate for further chemical modification.

-

Scaffold for Bioactive Molecules: The chlorine atoms at the 1 and 3 positions are reactive sites suitable for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of a library of derivatives for biological screening. Isoquinoline derivatives are known to possess a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][11]

-

Impact of Halogenation:

-

Fluorine: The 7-fluoro substituent is expected to enhance metabolic stability by blocking a potential site of oxidation by cytochrome P450 enzymes. Fluorine can also modulate the basicity of the isoquinoline nitrogen and influence protein-ligand interactions through hydrogen bonding or dipolar interactions.[4][6]

-

Chlorine: The chloro groups at positions 1 and 3 provide handles for further functionalization. Their electron-withdrawing nature also influences the electronic properties of the aromatic system.

-

Visualizing the Synthetic Logic

The following diagrams illustrate the logical workflow for the proposed synthesis of this compound and a generalized reaction pathway for the functionalization of this intermediate.

Caption: Proposed synthetic workflow for this compound.

Caption: General scheme for the derivatization of this compound.

Conclusion

This compound represents a specialized chemical intermediate with potential value in the synthesis of novel compounds for drug discovery and materials science. While its own history and biological profile are not extensively documented, its structure embodies key features—a biologically relevant isoquinoline core and strategic halogenation—that are highly sought after in modern chemical research. The proposed synthetic route and discussion of its potential applications provide a framework for researchers to utilize this compound in the creation of new molecular entities with tailored properties. Further research into the derivatization of this scaffold could lead to the discovery of compounds with significant therapeutic or technological value.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 941294-25-3 [sigmaaldrich.com]

- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

1,3-Dichloro-7-fluoroisoquinoline: A Versatile Heterocyclic Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dichloro-7-fluoroisoquinoline, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics, particularly kinase inhibitors.

Introduction

The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The strategic introduction of halogen substituents onto this heterocyclic core provides medicinal chemists with versatile handles for molecular elaboration and fine-tuning of physicochemical and pharmacological properties. This compound, in particular, presents a unique combination of reactive sites, offering a platform for the synthesis of diverse and complex molecular architectures. The presence of two distinct chlorine atoms at the 1- and 3-positions, coupled with a fluorine atom at the 7-position, allows for selective functionalization, making it an attractive starting material for the construction of compound libraries for high-throughput screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic transformations.

| Property | Value | Source |

| CAS Number | 941294-25-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₄Cl₂FN | --INVALID-LINK-- |

| Molecular Weight | 216.04 g/mol | --INVALID-LINK-- |

| Purity | ≥97% (commercially available) | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | 4°C | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | --INVALID-LINK-- |

| LogP | 3.68 | --INVALID-LINK-- |

Synthesis

A plausible synthetic route, inferred from the synthesis of related compounds, could involve the cyclization of a suitably substituted β-phenylethylamine derivative, followed by chlorination of the resulting isoquinoline precursor. For instance, the synthesis of 7-fluoroisoquinoline-1,3-dione from a fluorinated starting material, followed by a double chlorination step using a reagent like phosphorus oxychloride (POCl₃), represents a potential pathway.

Caption: A potential synthetic pathway to this compound.

Reactivity and Functionalization

The key to the utility of this compound as a heterocyclic building block lies in the differential reactivity of its two chlorine substituents. Based on studies of the closely related 1,3-dichloroisoquinoline, the chlorine atom at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 3-position is more amenable to nucleophilic aromatic substitution (SNAr).

This differential reactivity allows for a stepwise and regioselective functionalization of the isoquinoline core, enabling the introduction of a wide variety of substituents at both positions.

Palladium-Catalyzed Cross-Coupling at the C1-Position

The C1-chloro group can be selectively displaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position.

Experimental Protocol: General Procedure for Suzuki Coupling at the C1-Position (Hypothetical)

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) are added the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 1-substituted-3-chloro-7-fluoroisoquinoline.

Caption: Suzuki cross-coupling reaction at the C1-position.

Nucleophilic Aromatic Substitution at the C3-Position

Following functionalization at the C1-position, the less reactive C3-chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, typically under more forcing reaction conditions (e.g., higher temperatures).

Experimental Protocol: General Procedure for Nucleophilic Amination at the C3-Position (Hypothetical)

A mixture of the 1-substituted-3-chloro-7-fluoroisoquinoline (1.0 eq) and the desired amine (2.0-5.0 eq) in a suitable solvent (e.g., DMSO or NMP) is heated in a sealed tube at 120-150°C for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 1,3-disubstituted-7-fluoroisoquinoline.

Caption: Nucleophilic aromatic substitution at the C3-position.

Applications in Medicinal Chemistry

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. The ability to selectively functionalize this compound at two distinct positions makes it an invaluable tool for generating libraries of compounds for drug discovery programs.

Kinase Inhibitors

A significant area of application for substituted isoquinolines is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The isoquinoline core can be decorated with various substituents that interact with the ATP-binding site of kinases, leading to their inhibition. The sequential and regioselective functionalization of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Caption: Workflow for kinase inhibitor discovery using this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for organic synthesis and medicinal chemistry. Its distinct reactivity at the C1 and C3 positions allows for the controlled and sequential introduction of a wide range of functional groups, facilitating the rapid assembly of diverse molecular scaffolds. This feature is particularly advantageous in the context of drug discovery, where the systematic exploration of chemical space is paramount. The potential of this building block in the development of novel kinase inhibitors and other therapeutic agents is significant, and its continued exploration is expected to yield new and potent drug candidates.

Disclaimer: The experimental protocols provided in this document are hypothetical and based on general procedures for similar transformations. Researchers should consult the relevant literature and exercise appropriate caution when attempting any chemical synthesis.

The Fundamental Reactivity of 1,3-Dichloro-7-fluoroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction